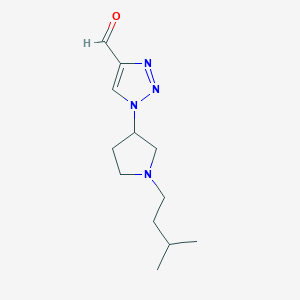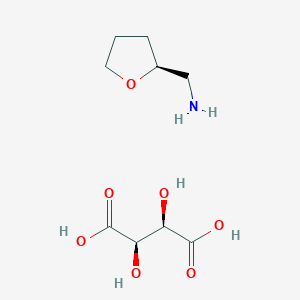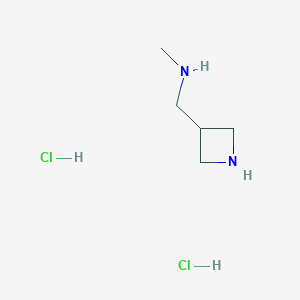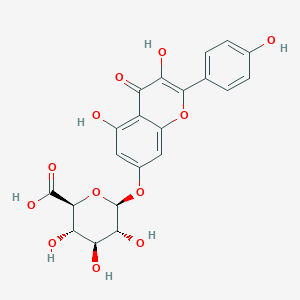
4-Methoxy-1,3'-bipiperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1,3’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is a derivative of bipiperidine, characterized by the presence of a methoxy group at the 4-position and two piperidine rings connected at the 1 and 3’ positions. This compound is typically found in the form of a white solid and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves the reaction of 4-methoxypiperidine with 1,3’-bipiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,3’-bipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1,3’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-formyl-1,3’-bipiperidine dihydrochloride.
Reduction: Formation of 1,3’-bipiperidine dihydrochloride.
Substitution: Formation of various substituted bipiperidine derivatives.
Applications De Recherche Scientifique
4-Methoxy-1,3’-bipiperidine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1,3’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-1,4’-bipiperidine dihydrochloride
- 1-Methyl-4,4’-bipiperidine dihydrochloride
Comparison
4-Methoxy-1,3’-bipiperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group at the 4-position. This structural feature distinguishes it from other bipiperidine derivatives and influences its chemical reactivity and biological activity. For example, 4-Methoxy-1,4’-bipiperidine dihydrochloride has a different substitution pattern, which affects its binding affinity and reactivity.
Propriétés
Formule moléculaire |
C11H24Cl2N2O |
|---|---|
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
4-methoxy-1-piperidin-3-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-14-11-4-7-13(8-5-11)10-3-2-6-12-9-10;;/h10-12H,2-9H2,1H3;2*1H |
Clé InChI |
FJZFYTAMRRNYQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCN(CC1)C2CCCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)

![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)











